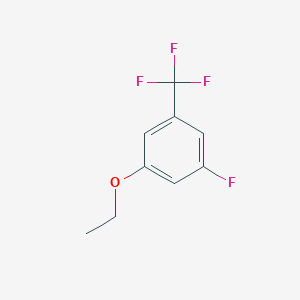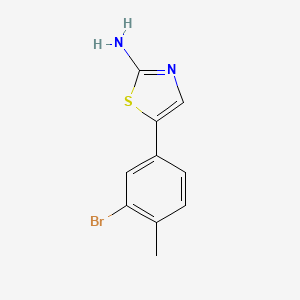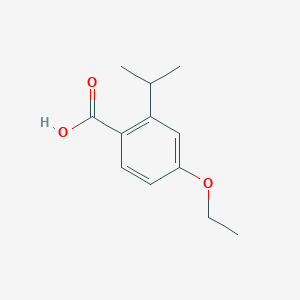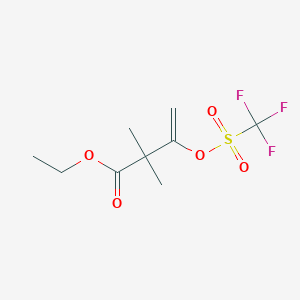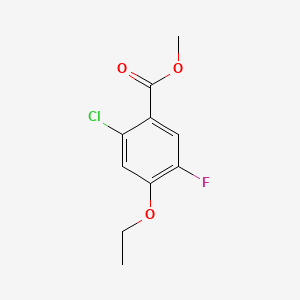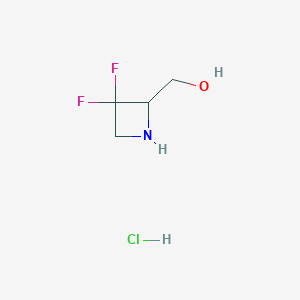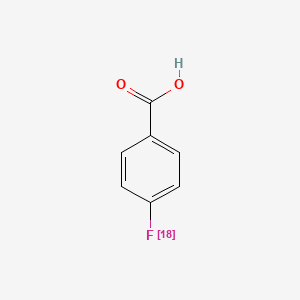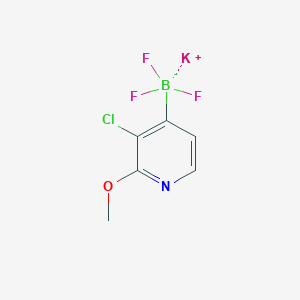
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is an organoboron compound with the molecular formula C6H5BClF3NO.K. It is a solid compound that is used primarily in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (RBF3K) using potassium bifluoride (KHF2) as a reagent . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization techniques to obtain a solid form that is stable and easy to handle .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., K2CO3)
Conditions: Mild temperatures (50-80°C), organic solvents (e.g., THF, toluene), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate undergoes transmetalation with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications. The unique combination of the 3-chloro-2-methoxypyridin-4-yl group in this compound provides distinct reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
Propriétés
Formule moléculaire |
C6H5BClF3KNO |
|---|---|
Poids moléculaire |
249.47 g/mol |
Nom IUPAC |
potassium;(3-chloro-2-methoxypyridin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BClF3NO.K/c1-13-6-5(8)4(2-3-12-6)7(9,10)11;/h2-3H,1H3;/q-1;+1 |
Clé InChI |
SFOSZJYFTBISLO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C(=NC=C1)OC)Cl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


